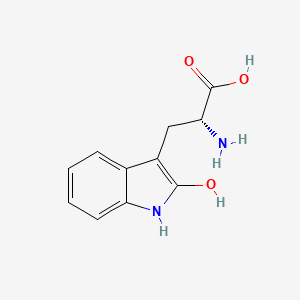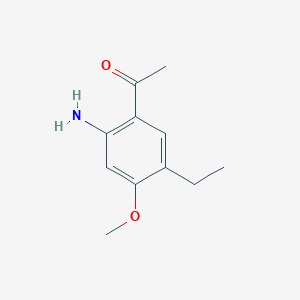
(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Overview
Description
“®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group, which is an organic compound derived from carbamic acid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through the N-heterocyclization of primary amines with diols . Carbamates can be synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile .
Molecular Structure Analysis
The molecular structure of “®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” consists of a pyrrolidine ring, a carbamate group, and a tert-butyl group . The exact molecular structure would require further analysis.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Carbamates, on the other hand, can be formed in situ and subsequently reacted with substituted phenols .
Scientific Research Applications
1. Lithiation and Substitution in Synthesis
- Lithiation of Pyridine Derivatives : Lithiation of N-(pyridin-3-ylmethyl)pivalamide and related carbamates, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, is used to create substituted derivatives. This process is vital for synthesizing complex organic molecules (Smith et al., 2013).
2. Structural Analysis and Synthesis
- Analysis of Pyrrolidin-2-one : The structural analysis of tert-butyl carbamates, such as the study of 5-benzyl-4-hydroxy-3-pyrrolidin-2-one, helps in understanding their chemical properties and potential applications (Weber et al., 1995).
3. Drug Intermediates
- Synthesis of Drug Intermediates : An efficient process has been developed for synthesizing important drug intermediates like tert-butyl pyrrolidin-3-ylmethylcarbamate. This process is noted for its simplicity, cost efficiency, and environmental friendliness (Geng Min, 2010).
4. Development of Polyheterocyclic Compounds
- Formation of Polyheterocyclic Compounds : Studies have demonstrated the use of methyl N-carbamates in reactions to form complex polyheterocyclic compounds. Such compounds have a variety of applications, particularly in pharmaceutical research (Velikorodov et al., 2019).
5. Hydrogen Bond Studies
- Hydrogen Bonding Analysis : Crystals of tert-butyl carbamates have been used to study hydrogen bonds between acidic protons and carbonyl oxygen atoms. Understanding these interactions is crucial for designing new molecules with desired properties (Baillargeon et al., 2014).
6. Asymmetric Synthesis and Molecular Docking
- Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives synthesized from tert-butyl carbamates have potential antithrombin activity. Their synthesis and the study of their molecular docking have significant implications in medicinal chemistry (Ayan et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680478 | |
| Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate | |
CAS RN |
1064051-97-3 | |
| Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



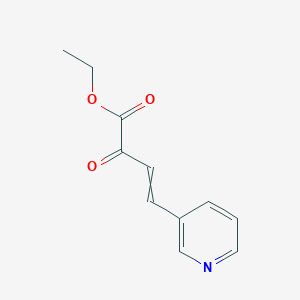

![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)
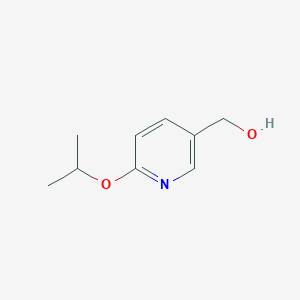

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)

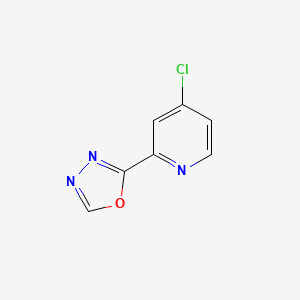
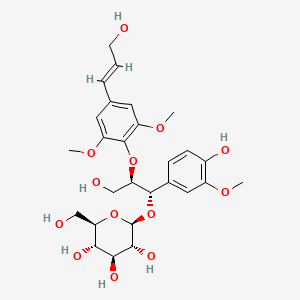
![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)

